molecular formula C22H25F3N4O5 B608735 Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1) CAS No. 1421439-98-6

Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)

Numéro de catalogue B608735
Numéro CAS: 1421439-98-6
Poids moléculaire: 482.4602
Clé InChI: UWNXJDPMHPTTDL-ZYJMRSDMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LY-3039478 monohydrate is a bioactive chemical.

Applications De Recherche Scientifique

Anticonvulsant Research

Butanamide derivatives have been studied for their potential as anticonvulsant agents. Research has focused on synthesizing new compounds and evaluating their effectiveness in preclinical seizure models. These studies have revealed that certain butanamide derivatives demonstrate promising anticonvulsant properties, potentially comparable or superior to existing antiepileptic drugs (AEDs). For instance, Kamiński et al. (2016) synthesized a library of new N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, finding that some compounds showed significant protection in seizure models and had favorable safety profiles (Kamiński, Rapacz, Filipek, & Obniska, 2016).

Growth Hormone Secretagogue Research

Butanamide compounds have also been identified as nonpeptidyl secretagogues for growth hormone. Smith et al. (1993) discovered a compound, L-692,429, which acts through an alternative signal transduction pathway and is a mimic of the growth hormone-releasing hexapeptide. This research opens up potential applications in areas like growth hormone deficiencies and related disorders (Smith et al., 1993).

Antimicrobial and Antitumor Activity

Compounds derived from butanamide have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, Farag et al. (2009) utilized 3-oxo-N-(pyrimidin-2-yl)butanamide in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity in selected examples (Farag, Kheder, & Mabkhot, 2009). Nguyen et al. (1990) explored the antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, a new class of antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

DPP-IV Inhibitor Research for Type 2 Diabetes

Research on dipeptidyl peptidase IV (DPP-IV) inhibitors includes studying derivatives of butanamide for treating type 2 diabetes. Nitta et al. (2008) synthesized a novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and evaluated them as DPP-IV inhibitors, showing potent activity and potential therapeutic use in diabetes management (Nitta et al., 2008).

Propriétés

Numéro CAS

1421439-98-6

Nom du produit

Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)

Formule moléculaire

C22H25F3N4O5

Poids moléculaire

482.4602

Nom IUPAC

Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)

InChI

InChI=1S/C22H23F3N4O4.H2O/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33;/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32);1H2/t13-,18-;/m0./s1

Clé InChI

UWNXJDPMHPTTDL-ZYJMRSDMSA-N

SMILES

O=C(N[C@@H](C)C(N[C@H]1C2=CC=CC=C2C3=CC=CN=C3N(CCO)C1=O)=O)CCC(F)(F)F.[H]O[H]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

LY-3039478 monohydrate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 2
Reactant of Route 2
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 3
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 4
Reactant of Route 4
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 5
Reactant of Route 5
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 6
Reactant of Route 6
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.